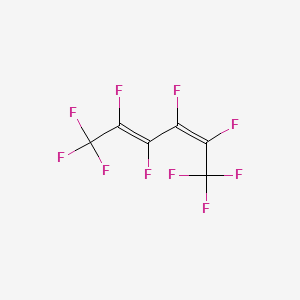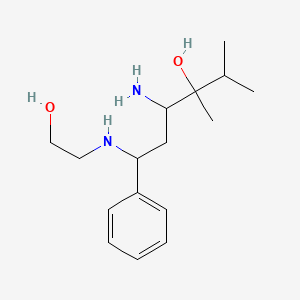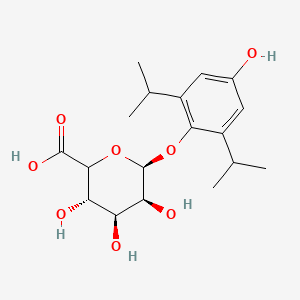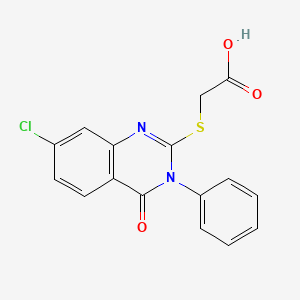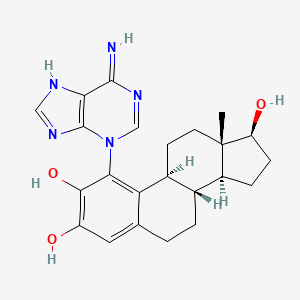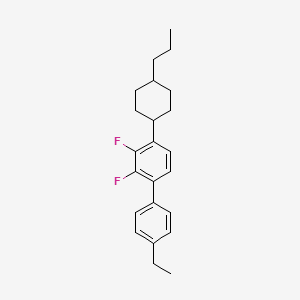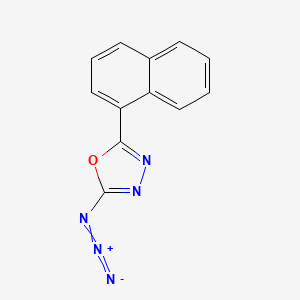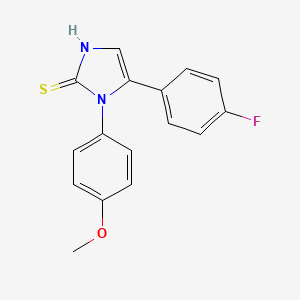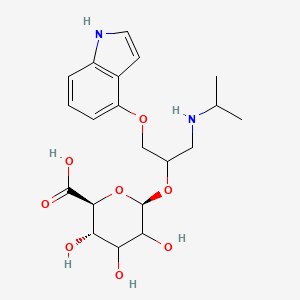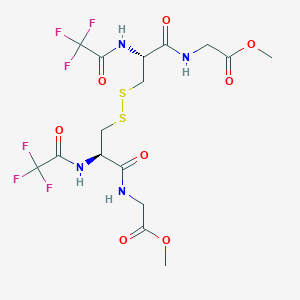
(Tfa-Cys-Gly-Ome)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (N-trifluoroacetyl-L-cysteinyl)glycine methyl ester, (1-1’) disulphide, commonly referred to as (Tfa-Cys-Gly-Ome)2, is a synthetic organic molecule It is characterized by the presence of trifluoroacetyl, cysteinyl, and glycine methyl ester groups, and features a disulphide bond linking two identical units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (N-trifluoroacetyl-L-cysteinyl)glycine methyl ester, (1-1’) disulphide typically involves the following steps:
Protection of the amino group: The amino group of L-cysteine is protected using trifluoroacetic anhydride to form N-trifluoroacetyl-L-cysteine.
Formation of glycine methyl ester: Glycine is esterified using methanol and an acid catalyst to produce glycine methyl ester.
Coupling reaction: N-trifluoroacetyl-L-cysteine is coupled with glycine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-trifluoroacetyl-L-cysteinyl glycine methyl ester.
Oxidation: The final step involves the oxidation of the thiol groups to form the disulphide bond, resulting in the formation of (N-trifluoroacetyl-L-cysteinyl)glycine methyl ester, (1-1’) disulphide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For large-scale production with consistent quality.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The thiol groups in the compound can undergo oxidation to form disulphide bonds.
Reduction: The disulphide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The trifluoroacetyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or air oxidation.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of disulphide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Chemistry
Peptide synthesis: Used as a building block in the synthesis of peptides and proteins.
Protecting group chemistry: The trifluoroacetyl group serves as a protecting group for amino acids during peptide synthesis.
Biology
Enzyme studies: Used in the study of enzyme mechanisms involving thiol-disulphide exchange reactions.
Protein folding: Investigated for its role in protein folding and stability.
Medicine
Drug development:
Biomarker research: Studied as a potential biomarker for oxidative stress and related diseases.
Industry
Biotechnology: Used in the production of recombinant proteins and peptides.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
作用機序
The mechanism of action of (N-trifluoroacetyl-L-cysteinyl)glycine methyl ester, (1-1’) disulphide involves its ability to undergo thiol-disulphide exchange reactions. This property allows it to interact with proteins and enzymes that contain thiol groups, influencing their structure and function. The trifluoroacetyl group provides stability and protection to the molecule, while the glycine methyl ester enhances its solubility and reactivity.
類似化合物との比較
Similar Compounds
N-acetyl-L-cysteinyl glycine methyl ester: Similar structure but with an acetyl group instead of trifluoroacetyl.
L-cysteinyl glycine methyl ester: Lacks the trifluoroacetyl group, making it less stable.
N-trifluoroacetyl-L-cysteinyl glycine ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Stability: The trifluoroacetyl group provides enhanced stability compared to other protecting groups.
Reactivity: The presence of the disulphide bond allows for unique thiol-disulphide exchange reactions.
Solubility: The glycine methyl ester enhances solubility, making it more versatile in various applications.
特性
分子式 |
C16H20F6N4O8S2 |
|---|---|
分子量 |
574.5 g/mol |
IUPAC名 |
methyl 2-[[(2R)-3-[[(2R)-3-[(2-methoxy-2-oxoethyl)amino]-3-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetate |
InChI |
InChI=1S/C16H20F6N4O8S2/c1-33-9(27)3-23-11(29)7(25-13(31)15(17,18)19)5-35-36-6-8(26-14(32)16(20,21)22)12(30)24-4-10(28)34-2/h7-8H,3-6H2,1-2H3,(H,23,29)(H,24,30)(H,25,31)(H,26,32)/t7-,8-/m0/s1 |
InChIキー |
DITWTAHTOINEDM-YUMQZZPRSA-N |
異性体SMILES |
COC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
正規SMILES |
COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)

![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
